

Rapastinel vs. Ketamine: A Comparative Guide to their Mechanisms of Action

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Compound of Interest

Compound Name: *Rapastinel*

Cat. No.: *B1663592*

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This guide provides an objective comparison of the mechanistic underpinnings of two notable N-methyl-D-aspartate (NMDA) receptor modulators: **rapastinel** and ketamine. While both compounds have demonstrated rapid-acting antidepressant effects, their molecular mechanisms of action diverge significantly. This comparison synthesizes key experimental findings to elucidate their distinct interactions with the NMDA receptor and the subsequent downstream signaling cascades that mediate their effects on synaptic plasticity and neuronal function.

At a Glance: Key Mechanistic Differences

Feature	Rapastinel	Ketamine
NMDA Receptor Interaction	Positive Allosteric Modulator	Uncompetitive Channel Blocker
Binding Site	Novel site on the N-terminal domain of the GluN2B subunit	Phencyclidine (PCP) site within the NMDA receptor ion channel
Effect on NMDA Receptor Activity	Enhances receptor function at therapeutic concentrations	Blocks receptor function
Glutamate Surge	Does not induce a glutamate surge	Induces a glutamate surge
Side Effect Profile	Generally well-tolerated, lacking psychotomimetic effects	Associated with dissociative and psychotomimetic side effects

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the biochemical and physiological effects of **rapastinel** and ketamine.

Table 1: NMDA Receptor Binding Properties

Compound	Binding Site	Radioligand Displaced	% Displacement (at 30 μ M)
Rapastinel	Novel Allosteric Site	[3H]MK-801	2% [1]
(R,S)-Ketamine	PCP Site	[3H]MK-801	96% [1]
(R,S)-Ketamine	PCP Site	[3H]PCP	94% [1]
S-Ketamine	PCP Site	[3H]MK-801	98% [1]
R-Ketamine	PCP Site	[3H]MK-801	89% [1]

Table 2: Effects on Downstream Signaling Molecules

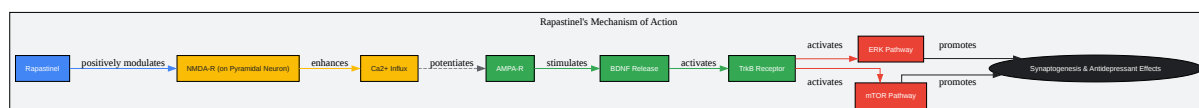
Compound	Molecule	Brain Region	Effect	Duration of Effect
R-Ketamine (10 mg/kg)	BDNF	Prefrontal Cortex, CA3, Dentate Gyrus	Significantly attenuated reduction in stressed mice	8 days post-injection
Rapastinel (10 mg/kg)	BDNF	Prefrontal Cortex, CA3, Dentate Gyrus	No significant effect on altered levels in stressed mice	8 days post-injection
R-Ketamine (10 mg/kg)	p-TrkB/TrkB ratio	Prefrontal Cortex, CA3, Dentate Gyrus	Significantly attenuated reduction in stressed mice	8 days post-injection
Rapastinel (10 mg/kg)	p-TrkB/TrkB ratio	Prefrontal Cortex, CA3, Dentate Gyrus	No significant effect on altered levels in stressed mice	8 days post-injection

Table 3: Impact on Synaptic Plasticity and Proteins

Compound	Parameter	Brain Region	Effect
Rapastinel (3 mg/kg, IV)	Long-Term Potentiation (LTP)	Hippocampus	Enhanced magnitude of LTP 24h and 1 week post-dosing
R-Ketamine (10 mg/kg)	PSD-95	Prefrontal Cortex, CA3, Dentate Gyrus	Attenuated reduction in stressed mice
Rapastinel (10 mg/kg)	PSD-95	Prefrontal Cortex, CA3, Dentate Gyrus	No effect on altered levels in stressed mice
R-Ketamine (10 mg/kg)	GluA1	Prefrontal Cortex, CA3, Dentate Gyrus	Attenuated reduction in stressed mice
Rapastinel (10 mg/kg)	GluA1	Prefrontal Cortex, CA3, Dentate Gyrus	No effect on altered levels in stressed mice

Signaling Pathways: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by **rapastinel** and ketamine.



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References

- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
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